molecular formula C3H8O2 B584380 1,3-Propane-d6-diol CAS No. 284474-77-7

1,3-Propane-d6-diol

Cat. No. B584380
M. Wt: 82.132
InChI Key: YPFDHNVEDLHUCE-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propane-d6-diol, also known as 1,3-Propanediol, is an isotope labelled common organic reagent used in the synthesis of polymers . It is used in industrial organic chemistry for the synthesis of lubricants, foods, medicines, and cosmetics . It is a colorless, viscous, water-miscible liquid with a high boiling point .


Synthesis Analysis

1,3-Propanediol can be produced from glucose via the Krebs cycle intermediate malate . This non-natural pathway extends a previously published synthetic pathway for the synthesis of (L)-2,4-dihydroxybutyrate (L-DHB) from malate by three additional reaction steps . Another study proposed and engineered a non-natural 1,3-PDO synthetic pathway derived from acetyl-CoA, enabling efficient accumulation of 1,3-PDO in Escherichia coli without adding expensive cofactors .


Chemical Reactions Analysis

In the reaction of aniline with 1,3-propanediol catalyzed by 1 in toluene in a sealed tube at 115 °C, diamination and dehydration were observed . 1,3-Propanediol was converted to yield products .


Physical And Chemical Properties Analysis

1,3-Propanediol is stable upon heating when electronic cigarettes are used in recommended conditions . It has been demonstrated that 1,3-Propanediol gave a better thermic profile compared to propylene glycol and glycerol, showing less thermal decomposition by-products . In addition, 1,3-Propanediol gives to nicotine a more basic environment ensuring a high level of free base nicotine form .

Scientific Research Applications

  • Downstream Processing in Microbial Production : 1,3-propanediol's separation from fermentation broth accounts for over 50% of its production costs. Different methods like evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction have been studied for this purpose (Xiu & Zeng, 2008).

  • Microbial Production of Diols : 1,3-propanediol is a biotechnologically produced diol, considered a platform green chemical. The engineering of production strains and optimization of fermentation processes are crucial for its microbial production (Zeng & Sabra, 2011).

  • Hyperpolarization Applications : Hyperpolarized propane-d6 gas has been synthesized for potential bioimaging applications, including pulmonary low-field MRI. This application is significant due to the long lifetime and non-toxic nature of propane gas (Kovtunov et al., 2014).

  • Applications in Organic Superbases : Propane-1,3-diimine, related to 1,3-propanediol, has been explored for designing organic superbases. The molecular framework is versatile and can anchor different functional groups to achieve higher basicity, useful in asymmetric synthesis (Lo & Ganguly, 2011).

  • Crystallization and Spontaneous Resolution : Studies on the crystallization features of diols like 1,3-propanediol have been conducted, revealing insights into racemization and enantiomeric excess values, crucial for the chemical and pharmaceutical industries (Bredikhin et al., 2017).

  • Vapor–Liquid Equilibrium in Industrial Applications : Research on the isobaric vapor–liquid equilibrium of systems involving 1,3-propanediol has implications for industrial processes like separation and purification (Cui et al., 2018).

  • Metabolic Engineering for Enhanced Production : Metabolic engineering strategies have been employed to optimize 1,3-propanediol production pathways, focusing on gene manipulation and substrate transport mechanisms (Celińska, 2010).

  • Polymer Development : 1,3-propanediol has been used in polymerizing poly(ethylene/propylene naphthalate) to improve the dimensional stability of poly(ethylene naphthalate) for flexible substrate materials (Kim et al., 2009).

  • Enhanced Glycerol Fermentation : Research on enhancing 1,3-propanediol production from glycerol via microbial fermentation by Klebsiella pneumoniae has been conducted, focusing on process control and by-product reduction (Petrov & Stoyanov, 2012).

  • Fuel Additives : Studies on the etherification of glycerol and its derivatives like 1,3-propanediol have been conducted for applications as oxygen additives in diesel fuel (Jamróz et al., 2007).

  • Conformational Studies for Chemical Stability : Conformational studies on diols and diol-water systems, including 1,3-propanediol, have been done using DFT methods, providing insights into chemical stability and reactivity (Klein, 2002).

  • Renewable Fuel Source Research : Investigations into the adsorption of isomers of propylene glycol, including 1,3-propanediol, on catalyst surfaces have implications for their use in fuel cells and renewable energy sources (Gonzalez & Groves, 2022).

Future Directions

Recent advancements of metabolic engineering and synthetic biology strategies in the biological production of 1,3-PDO have been detailed . The comprehensive development of biological routes for 1,3-PDO production from glycerol, sugars, and other carbon sources using engineered producers, new chassis, and new pathways have been elaborated . The recently developed bioprocesses using microbial consortia and electro-fermentation are also included . The challenges and prospects of current bioproduction systems and their potential industrial applications are discussed .

properties

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFDHNVEDLHUCE-NMFSSPJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol-d6

Citations

For This Compound
3
Citations
WJ Lafferty, RC Lord, DW Mayo - The Journal of Organic …, 1964 - ACS Publications
The far-infrared spectrum of oxetane (trimethylene oxide) is of value in connection with the structure of this and related four-membered ring molecules. To assist in the interpretation of …
Number of citations: 4 pubs.acs.org
P Price, SS Israelstam - The Journal of Organic Chemistry, 1964 - ACS Publications
A number of methods are available for the prepara-tion of hydroxy aromatic ketones such as the Friedel-Crafts, the Houben-Hoesch, and the Fries reactions, or modifications of these. In …
Number of citations: 30 pubs.acs.org
PJ Stoffel - The Journal of Organic Chemistry, 1964 - ACS Publications
VII VIII o 0 a, R= CH3; b, R= C2H6; c, R= f-C3H, temperatures to 210, the thionocarbanilates gave the cyclic product VIII eliminating any alkyl groups whether primary or secondary. It …
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.